molecular formula C11H9ClN2O3S B12474061 2-Chloro-N-(1H-pyrrole-2-carbonyl)-benzenesulfonamide

2-Chloro-N-(1H-pyrrole-2-carbonyl)-benzenesulfonamide

Cat. No.: B12474061
M. Wt: 284.72 g/mol
InChI Key: CFJZMADAGPVECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzenesulfonyl)-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a chlorobenzene ring and a pyrrole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzenesulfonyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1H-pyrrole-2-carboxamide. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzenesulfonyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring or the sulfonyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

N-(2-chlorobenzenesulfonyl)-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorobenzenesulfonyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzenesulfonyl chloride
  • 2-Fluorobenzenesulfonyl chloride
  • 2-Bromobenzenesulfonyl chloride

Uniqueness

N-(2-chlorobenzenesulfonyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both a sulfonyl group and a pyrrole carboxamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C11H9ClN2O3S

Molecular Weight

284.72 g/mol

IUPAC Name

N-(2-chlorophenyl)sulfonyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C11H9ClN2O3S/c12-8-4-1-2-6-10(8)18(16,17)14-11(15)9-5-3-7-13-9/h1-7,13H,(H,14,15)

InChI Key

CFJZMADAGPVECG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(=O)C2=CC=CN2)Cl

Origin of Product

United States

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